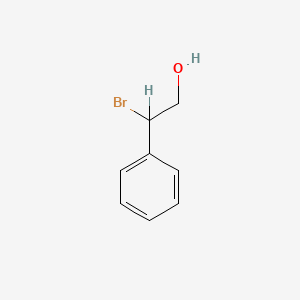

2-Bromo-2-phenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOPAHUDEPTDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 2 Phenylethanol

Direct Synthetic Routes

Direct synthesis of 2-Bromo-2-phenylethanol can be achieved through several efficient pathways, primarily involving the reduction of specific precursors or the regioselective opening of epoxides.

Reduction of α-Bromophenylacetic Acid Precursors

One established method for preparing this compound is through the reduction of α-bromophenylacetic acid. prepchem.com A common approach involves dissolving α-bromophenylacetic acid in a dry solvent like tetrahydrofuran (B95107) (THF). A reducing agent, such as a 1.0M solution of diborane (B8814927) in THF, is then added dropwise at a controlled temperature, typically around 5°C, under an inert atmosphere like argon. prepchem.com The mixture is then stirred for an extended period, often overnight, at room temperature to ensure the reaction goes to completion. prepchem.com

Following the reduction, the reaction is quenched by carefully adding a mixture of THF and water. The product is then typically isolated by saturating the aqueous layer with potassium carbonate, removing the THF, and extracting the aqueous remainder multiple times with a suitable organic solvent like ether. The combined organic extracts are then dried, and the solvent is evaporated to yield the crude product, which can be further purified, for instance, by trituration with hexane (B92381) to obtain the final compound as a solid. prepchem.com

Manganese(I)-catalyzed hydrosilylation also presents a viable method for the reduction of carboxylic acids, including phenylacetic acid derivatives, to their corresponding alcohols. nih.gov This method has been shown to be effective for a range of substrates, including those with halogen substituents, without causing dehalogenation. nih.gov

Regioselective Halohydrin Formation Approaches from Related Epoxides and Styrene (B11656) Derivatives

The regioselective ring-opening of epoxides, particularly styrene oxide, is a prominent strategy for synthesizing halohydrins like this compound. The regioselectivity of this reaction, determining whether the nucleophile attacks the α- or β-carbon of the epoxide ring, can be influenced by reaction conditions and the choice of catalyst.

Under acidic conditions, the attack of a nucleophile on styrene oxide typically favors the α-carbon, leading to the formation of 2-substituted-1-phenylethanol derivatives. Conversely, basic conditions tend to promote attack at the β-carbon, yielding 2-substituted-2-phenylethanol derivatives. acs.org

Organotin compounds, such as bis(chlorodibutyltin) oxide, have been demonstrated to act as Lewis acids that facilitate the regioselective opening of styrene oxide to form chlorohydrins. mdpi.com This method provides a pathway to halohydrin derivatives under mild, non-hydrolytic conditions. mdpi.com

Enzymatic approaches using halohydrin dehalogenases (HHDHs) offer high regioselectivity. While many HHDHs typically catalyze the ring-opening of epoxides at the β-position, specific enzymes, such as HheG from Ilumatobacter coccineus, have been found to exhibit excellent α-position regioselectivity. rsc.orgrsc.org This allows for the synthesis of 2-azido-2-aryl-1-ols from styrene oxide derivatives, which are structurally related to this compound. rsc.orgrsc.org Another halohydrin dehalogenase, from Agrobacterium radiobacter AD1, also catalyzes the β-regioselective azidolysis of styrene oxides. acs.org

Stereoselective and Enantioselective Synthesis Strategies

The development of stereoselective and enantioselective methods is crucial for producing specific isomers of this compound, which is vital for applications in pharmaceuticals and other specialized fields.

Chiral Auxiliary and Catalyst-Controlled Reductions of Prochiral Ketones (Applicability based on related halohydrin systems)

The asymmetric reduction of α-haloketones, such as 2-bromoacetophenone (B140003), is a widely explored route to enantiomerically enriched halohydrins. rsc.orgnih.gov This can be achieved through dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. acs.orgnih.gov

Catalytic transfer hydrogenation using chiral catalysts, such as those based on iridium or ruthenium with chiral ligands like f-phamidol or the Noyori/Ikariya catalysts, has proven highly effective for the asymmetric reduction of α-halogenated ketones. rsc.orgacs.orgnih.gov These methods can produce vicinal halohydrins with high yields, excellent diastereoselectivities, and enantioselectivities. rsc.org For instance, Ir/f-phamidol-catalyzed asymmetric hydrogenation of α-halogenated ketones has yielded chiral cis-vicinal halohydrins with up to 99% yield and 99% enantiomeric excess (ee). rsc.org

Biocatalytic reductions also offer a powerful tool for enantioselective synthesis. Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms can catalyze the asymmetric reduction of α-haloketones. mdpi.com For example, whole-cell mediated asymmetric reduction of α-chloroalkyl arylketones using baker's yeast or other microbial strains has been used to produce optically active chlorohydrins. mdpi.com Chemoenzymatic approaches, which combine chemical and enzymatic steps, are also employed. For instance, lipase-mediated deracemization can resolve racemic 2-bromo-1-phenylethanol (B177431) to yield the (1S)-enantiomer with high enantiomeric excess.

The reduction of 2-bromoacetophenone using borane (B79455) mediated by chiral spiroborate esters is another effective method for producing optically active this compound, which can then be converted to the corresponding epoxide. nih.gov

Diastereoselective Synthesis Investigations

Investigations into the diastereoselective synthesis of this compound and related compounds often focus on controlling the relative stereochemistry of adjacent chiral centers. While specific studies on the diastereoselective synthesis of this compound are not extensively detailed in the provided context, the principles can be inferred from related systems.

For example, substrate-controlled aldol (B89426) reactions starting from chiral α-hydroxy ketones can be used to create new stereocenters with high diastereoselectivity. thieme-connect.de The stereochemical outcome of such reactions is influenced by the existing chiral center in the substrate.

Furthermore, diastereoselective ring-closing metathesis has been investigated for the synthesis of dihydropyrans from divinyl carbinols derived from α-hydroxy carboxylic acid esters. acs.org The steric properties of substituents on the starting material influence the diastereomeric ratio of the products. acs.org These principles of controlling diastereoselectivity through substrate or catalyst control are applicable to the synthesis of complex molecules containing the this compound moiety.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to develop more environmentally friendly and sustainable processes. This includes the use of biocatalysis, greener solvents, and more efficient catalytic systems.

Biocatalytic methods are inherently green as they are performed under mild conditions (temperature and pH), are highly selective (chemo-, regio-, and stereoselective), and use renewable catalysts (enzymes or whole cells). rsc.orgresearchgate.net The use of halohydrin dehalogenases and alcohol dehydrogenases for the synthesis of halohydrins and their precursors is a prime example of green chemistry in action. acs.orgmdpi.comrsc.orgnih.gov These enzymatic reactions often take place in aqueous media, reducing the need for volatile organic solvents.

The development of heterogeneous photocatalysts also aligns with green chemistry principles. For instance, self-condensed organometallo Ir(III) ionosilica has been used for the reductive dehalogenation of 2-bromoacetophenone under visible light, offering a sustainable and recyclable catalytic system. researchgate.netua.es

Solvent-Free Reaction Conditions and Recyclable Catalytic Systems

The use of organic solvents in chemical synthesis contributes significantly to industrial waste and environmental pollution. Consequently, developing solvent-free reaction conditions is a primary goal in green chemistry. kharagpurcollege.ac.in Such conditions not only reduce pollution but can also lead to higher reaction rates and easier product purification. When coupled with recyclable catalysts, these systems offer a sustainable and economically viable alternative to traditional synthetic methods. tandfonline.com

Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts, are often highly selective, and can be recycled and reused, which saves energy and reduces waste. kharagpurcollege.ac.incore.ac.uk Research into related bromohydrin compounds has demonstrated the efficacy of solvent-free approaches. For instance, an economical and green method for converting 2-bromo-1-phenylethanols into ether derivatives utilizes potassium bisulfate (KHSO₄) as a recyclable catalyst under neat (solvent-free) conditions. tandfonline.com This protocol is noted for being facile and chemoselective without the need for transition-metal catalysts. tandfonline.com

Other research has highlighted the use of various recyclable catalysts in solvent-free systems for related transformations. Silica-bonded S-sulfonic acid (SBSSA) has been employed as a reusable catalyst for the synthesis of β-amino alcohols from epoxides, a class of reactions relevant to halohydrin chemistry. scielo.org.mx Similarly, cobalt-doped manganese oxide nanoparticles have been shown to be an easily recyclable catalyst in other syntheses under solvent-free conditions. core.ac.uk

| Catalyst | Reaction Type | Key Features | Source |

|---|---|---|---|

| Potassium Bisulfate (KHSO₄) | Etherification of 2-bromo-1-phenylethanols | Solvent-free, recyclable, no transition metal required. | tandfonline.com |

| Silica-bonded S-sulfonic acid (SBSSA) | Ring opening of epoxides with amines | Solvent-free, recyclable, reusable, high yield at room temperature. | scielo.org.mx |

| Cobalt-doped Manganese Oxide Nanoparticles | Synthesis of propargylamines | Solvent-free, easily recyclable for consecutive runs. | core.ac.uk |

These examples underscore a clear trend towards developing more environmentally benign synthetic routes that can be applied to the production of this compound, minimizing the reliance on volatile organic solvents and promoting the reuse of catalytic materials.

Atom Economy and Waste Minimization in Process Design

A core principle of green chemistry is atom economy, which focuses on designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. rsc.org This concept provides a measure of how efficiently a chemical reaction converts reactants into the desired product, with the goal of minimizing the generation of by-products and waste. kharagpurcollege.ac.inrsc.org Ideally, a reaction with 100% atom economy would incorporate all reactant atoms into the final product. nnsaikiacollege.org

The atom economy is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions such as additions and rearrangements are considered environmentally preferable as they tend to have a high atom economy, often 100%. nnsaikiacollege.org In contrast, substitution and elimination reactions inherently generate by-products, leading to lower atom economy.

| Synthetic Route | General Reaction | Reactants | Desired Product | By-products | Theoretical Atom Economy |

|---|---|---|---|---|---|

| Direct Bromohydroxylation of Styrene | Addition | Styrene + N-Bromosuccinimide + Water | This compound | Succinimide (B58015) | Lower (due to succinimide by-product) |

| Reduction of 2-Bromoacetophenone | Reduction | 2-Bromoacetophenone + Sodium Borohydride | This compound | Borate salts | Lower (due to reducing agent stoichiometry) |

| Direct Addition of Hypobromous Acid to Styrene | Addition | Styrene + HOBr | This compound | None | 100% |

Note: This table is illustrative. Actual atom economy depends on the specific reagents and stoichiometry used.

To further minimize waste, process design can incorporate strategies like one-pot synthesis, where multiple reaction steps are carried out in the same reactor. rsc.org This approach reduces the need for separating and purifying intermediate compounds, thereby saving solvents and energy and preventing material loss. rsc.org Another metric, the Environmental Factor (E-factor), defined as the mass ratio of waste to the desired product, is also used to assess the environmental impact of a process, complementing the concept of atom economy. rsc.org By designing synthetic pathways with high atom economy and a low E-factor, the production of this compound can be made significantly more sustainable.

Elucidating the Chemical Reactivity and Reaction Mechanisms of 2 Bromo 2 Phenylethanol

Nucleophilic Substitution Reactions

The reactivity of 2-bromo-2-phenylethanol is significantly influenced by the presence of a bromine atom at the benzylic position, which is a carbon atom directly attached to a phenyl group. This position is reactive towards nucleophilic substitution.

SN1 and SN2 Reaction Pathways and Stereochemical Outcomes

The substitution of the bromine atom in this compound can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism, depending on the reaction conditions.

The SN1 reaction proceeds in two steps. The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a secondary benzylic carbocation. chemicalnote.commasterorganicchemistry.com This carbocation is planar and stabilized by resonance with the adjacent phenyl group. The second step is the rapid attack of a nucleophile on the carbocation. Because the nucleophile can attack from either face of the planar carbocation with nearly equal probability, the SN1 reaction of an enantiomerically pure starting material typically leads to a mixture of retention and inversion of configuration, often resulting in a racemic product. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net

The SN2 reaction , conversely, is a single-step process where the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group (backside attack). chemicalnote.com This simultaneous bond-forming and bond-breaking process leads to an inversion of the stereochemical configuration at the reaction center. chemicalnote.comyoutube.com SN2 reactions are favored by strong nucleophiles and are sensitive to steric hindrance around the reaction site. chemicalnote.com

The choice between the SN1 and SN2 pathway is dictated by several factors, including the nucleophile, the solvent, and the substrate's structure.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | The substrate is a secondary halide. The benzylic position stabilizes the carbocation intermediate, making the SN1 pathway viable. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) | The strength of the nucleophile is a critical determinant for this compound. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate of the SN1 reaction. researchgate.net Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for an SN2 attack. researchgate.net |

| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Inversion of configuration youtube.com | The observed stereochemical outcome provides mechanistic evidence. |

Influence of Functional Group Protection on Reactivity (e.g., Hydroxyl Protection)

The hydroxyl group in this compound is reactive and can interfere with desired reactions. libretexts.orgmasterorganicchemistry.com For instance, under basic conditions intended for a substitution reaction, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, leading to the formation of styrene (B11656) oxide via an intramolecular SN2 reaction.

To prevent such side reactions, the hydroxyl group is often protected by converting it into a less reactive functional group. libretexts.orgcem.com Common protecting groups for alcohols include ethers and esters. libretexts.orghighfine.com

Common Hydroxyl Protecting Groups:

Silyl (B83357) Ethers (e.g., TMS, TBS): Formed by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base. Silyl ethers are stable under many reaction conditions but can be easily removed. masterorganicchemistry.comhighfine.com

Alkyl Ethers (e.g., MOM, Benzyl): These are introduced under basic conditions and are generally stable. Benzyl (B1604629) ethers can be removed by hydrogenolysis. highfine.com

Acetals (e.g., THP): Formed by reacting the alcohol with an appropriate reagent like dihydropyran under acidic conditions. Acetals are stable in basic media but are readily removed with aqueous acid. libretexts.orgcem.com

By protecting the hydroxyl group, its acidic proton is removed, and its nucleophilicity is eliminated. This allows for nucleophilic substitution reactions to be carried out selectively at the benzylic carbon without interference from the alcohol functionality.

Regioselectivity in Alkylation Reactions, Contrasting with Isomeric Forms

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of alkylation, this determines which atom of a nucleophile will form a bond with the electrophilic carbon of this compound or its isomers.

For this compound, the electrophilic center is the benzylic carbon (C2) bearing the bromine atom. Nucleophiles will attack this position. A study involving the alkylation of 2-amino-6-chloropurine (B14584) with this compound demonstrated that under certain conditions, the reaction can yield a β-adduct, resulting from an attack on the β-carbon (the carbon bearing the bromine).

Contrasting this with its structural isomer, 1-bromo-2-phenylethanol , reveals a significant difference in reactivity and regioselectivity. In 1-bromo-2-phenylethanol, the bromine is on a primary carbon (C1), while the hydroxyl group is on the benzylic secondary carbon (C2).

| Compound | Electrophilic Carbon | Expected SN2 Reactivity | Steric Hindrance at Reaction Center |

| This compound | Secondary, Benzylic | Moderate | Higher (due to adjacent phenyl group) |

| 1-Bromo-2-phenylethanol | Primary | High | Lower |

In an SN2 reaction, 1-bromo-2-phenylethanol would be expected to react faster than this compound with most nucleophiles due to the lower steric hindrance at the primary carbon center. chemicalnote.com The bulky phenyl group in this compound can hinder the backside approach of a nucleophile, potentially slowing the SN2 rate.

Rearrangement Reactions

Carbocation Rearrangements and Associated Mechanisms (e.g., Phenylethyl Cation Intermediates)

Under conditions that favor an SN1 mechanism, this compound ionizes to form a secondary benzylic carbocation. Carbocation intermediates are susceptible to rearrangement to form a more stable carbocation. libretexts.orglumenlearning.com The stability of carbocations generally follows the order: tertiary > secondary > primary. libretexts.org

The initial carbocation formed from this compound is: [Phenyl-CH⁺-CH₂OH]

This is a secondary carbocation, but it is also benzylic, meaning the positive charge is stabilized by resonance with the phenyl ring. Benzylic carbocations are relatively stable.

A possible rearrangement could involve a 1,2-hydride shift , where a hydrogen atom from the adjacent carbon (C1) migrates with its pair of electrons to the positively charged carbon (C2). libretexts.orglumenlearning.com

Mechanism of 1,2-Hydride Shift: [Phenyl-CH⁺-CH₂OH] → [Phenyl-CH₂-CH⁺OH]

The resulting carbocation would be a primary carbocation with an adjacent hydroxyl group. The positive charge on this rearranged cation is stabilized by the lone pair of electrons on the oxygen atom (forming a protonated aldehyde). However, the initial secondary benzylic carbocation is already significantly stabilized by the phenyl ring. Therefore, a rearrangement via a 1,2-hydride shift to a primary carbocation is generally not energetically favorable and is less likely to occur. More complex rearrangements could happen under strongly acidic or high-temperature conditions, but the stability of the initial benzylic cation makes it the most likely intermediate. libretexts.org

Oxidative and Reductive Transformations of Specific Functional Groups

The functional groups of this compound—the secondary alcohol and the carbon-bromine bond—can undergo various oxidative and reductive transformations.

Oxidative Transformations: The secondary hydroxyl group can be oxidized. The product depends on the oxidizing agent used.

Mild Oxidation: Using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would oxidize the secondary alcohol to a ketone, yielding 2-bromoacetophenone (B140003) . chemicalforums.com

Strong Oxidation: Stronger oxidizing agents, such as chromic acid (Jones reagent) or potassium permanganate (B83412) under acidic conditions, could potentially lead to cleavage of the carbon-carbon bond and further oxidation, though oxidation to the ketone is the most common transformation for secondary alcohols. chemicalforums.com

Reductive Transformations:

Reduction of the C-Br Bond: The carbon-bromine bond can be reduced to a C-H bond. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation (e.g., H₂ over Pd/C). This transformation would yield 2-phenylethanol (B73330) .

Reduction of Carbonyl (if oxidized first): If this compound is first oxidized to 2-bromoacetophenone, the resulting ketone can be reduced. Enantioselective reduction of 2-bromoacetophenone using chiral catalysts can produce enantiomerically enriched 2-bromo-1-phenylethanol (B177431).

| Transformation | Reagent/Condition | Functional Group Targeted | Product |

| Oxidation | PCC, CH₂Cl₂ | Secondary Alcohol | 2-Bromoacetophenone |

| Oxidation | CrO₃, Acetic Acid | Secondary Alcohol | 2-Bromoacetophenone |

| Reduction | LiAlH₄ or H₂/Pd-C | Carbon-Bromine Bond | 2-Phenylethanol |

Catalytic Reactions and Mechanistic Insights

The chemical reactivity of this compound is significantly influenced by enzymatic catalysis, particularly by a class of enzymes known as halohydrin dehalogenases. These enzymes provide a stereoselective and efficient pathway for the transformation of vicinal halohydrins into their corresponding epoxides.

Role in Halohydrin Dehalogenase Catalysis

This compound serves as a substrate for halohydrin dehalogenases (HHDHs), enzymes that catalyze the intramolecular nucleophilic displacement of a halogen by a vicinal hydroxyl group. nih.govnih.govnih.gov This reaction, known as dehalogenation, results in the formation of an epoxide, a proton, and a halide ion. nih.gov HHDHs are found in the degradation pathways of compounds like halopropanols and 1,2-dibromoethane. nih.gov The catalytic action of these enzymes is not limited to dehalogenation; they also efficiently catalyze the reverse reaction, which involves the ring-opening of epoxides by halide ions. d-nb.info

The general mechanism involves the enzyme's active site facilitating the deprotonation of the hydroxyl group, which then acts as a nucleophile, attacking the adjacent carbon atom bearing the bromine atom. This concerted step leads to the formation of the epoxide ring and the expulsion of the bromide ion. Halohydrin dehalogenases, such as the well-studied HheC from the bacterium Agrobacterium radiobacter AD1, are recognized for their potential in producing valuable chiral epoxides and β-substituted alcohols from aromatic substrates. nih.govnih.gov

Kinetic and Mechanistic Analyses of Enzyme-Substrate Interactions

Detailed kinetic and mechanistic studies provide insight into the efficiency and enantioselectivity of halohydrin dehalogenases. While specific kinetic data for this compound is not extensively detailed in the literature, comprehensive analyses have been performed on structurally similar aromatic halohydrins, which serve as model substrates to understand the enzyme's behavior.

One such model substrate is p-nitro-2-bromo-1-phenylethanol (PNSHH), whose interaction with HheC has been thoroughly investigated through steady-state and pre-steady-state kinetic analyses. nih.govacs.org These studies reveal significant differences in how the enzyme processes the (R) and (S) enantiomers of the substrate. nih.gov

Research shows that HheC exhibits a high preference for the (R)-enantiomer of PNSHH. nih.gov The catalytic rate (kcat) for (R)-PNSHH is three times higher than for the (S)-enantiomer, and the Michaelis constant (Km), which reflects substrate binding affinity, is approximately 45 times lower for the (R)-enantiomer, indicating much stronger binding. nih.gov This combined effect results in a pronounced enantiopreference for the (R)-enantiomer. nih.gov

| Enantiomer | kcat (s-1) | Km (mM) |

|---|---|---|

| (R)-p-nitro-2-bromo-1-phenylethanol | 22 | 0.009 |

| (S)-p-nitro-2-bromo-1-phenylethanol | ~7.3 | ~0.405 |

Data sourced from kinetic analysis of Halohydrin dehalogenase (HheC) with p-nitro-2-bromo-1-phenylethanol (PNSHH) as a model substrate. nih.govacs.org

Product inhibition studies have demonstrated that the catalytic cycle for both enantiomers follows an ordered Uni Bi mechanism, where the halide ion is the first product to be released from the enzyme, followed by the epoxide. nih.govcore.ac.uk

Sophisticated Spectroscopic and Analytical Characterization of 2 Bromo 2 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-Bromo-2-phenylethanol. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide precise information about the chemical environment, connectivity, and spatial relationships of the atoms.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the chemically non-equivalent protons in the molecule. The phenyl group protons typically appear in the downfield aromatic region (δ 7.2-7.4 ppm). The methine proton (-CHBr), being attached to both the electron-withdrawing bromine atom and the phenyl ring, is expected to resonate at approximately 5.0-5.2 ppm. This signal would appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (-CH₂OH) are diastereotopic and would likely present as a complex multiplet around 3.8-4.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is variable depending on concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the phenyl ring are observed in the range of δ 126-140 ppm. The benzylic carbon attached to the bromine (-CHBr) is expected around δ 55-60 ppm, while the carbon bearing the hydroxyl group (-CH₂OH) would appear further upfield, typically around δ 65-70 ppm.

¹H NMR Spectral Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl (C₆H₅) | ~7.35 | Multiplet | - |

| Methine (CHBr) | ~5.10 | Triplet | ~7.0 |

| Methylene (CH₂OH) | ~3.90 | Doublet of doublets | ~7.0, ~11.0 |

¹³C NMR Spectral Data for this compound

| Carbon (Position) | Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Phenyl (C-ipso) | ~139.5 |

| Phenyl (CH) | ~128.8 |

| Phenyl (CH) | ~128.6 |

| Phenyl (CH) | ~126.5 |

| Methylene (CH₂OH) | ~68.0 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the proton-proton coupling network. A clear cross-peak would be observed between the methine proton signal (~5.10 ppm) and the methylene proton signals (~3.90 ppm), confirming their adjacency in the ethyl chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu It would show a correlation between the methine proton (~5.10 ppm) and the -CHBr carbon (~58.0 ppm), the methylene protons (~3.90 ppm) and the -CH₂OH carbon (~68.0 ppm), and the aromatic protons with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. columbia.edu Key correlations for this compound would include:

A cross-peak between the methine proton (CHBr) and the ipso-carbon of the phenyl ring, confirming the connection of the bromo-ethyl group to the ring.

Correlations between the methylene protons (CH₂OH) and the methine carbon (CHBr).

Correlations between the aromatic protons and various carbons within the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.

In EI-MS, the mass spectrum of this compound is characterized by a distinctive molecular ion region due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. miamioh.edu This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity at m/z 200 and 202.

The fragmentation is dominated by pathways that lead to stable ions. Common fragmentation patterns include:

Loss of a bromine radical (·Br): This leads to a fragment ion at m/z 121.

Benzylic cleavage: Cleavage of the C-C bond between the two aliphatic carbons can yield a C₇H₇⁺ ion (tropylium ion) at m/z 91, which is often a very abundant peak for benzyl-containing compounds.

Loss of CH₂OH: Cleavage can result in a [C₇H₆Br]⁺ fragment.

Loss of water (H₂O): Dehydration from the molecular ion can produce a fragment at m/z 182/184.

Key EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 200/202 | [C₈H₉BrO]⁺ (Molecular Ion, M⁺) |

| 121 | [C₈H₉O]⁺ (M - Br)⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The exact mass of this compound (C₈H₉⁷⁹BrO) is calculated to be 199.98368 Da. nih.gov An experimental HRMS measurement matching this value provides definitive confirmation of the molecular formula.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. tanta.edu.eg The IR spectrum of this compound would exhibit characteristic absorption bands for its hydroxyl, phenyl, and alkyl-bromide moieties.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl group.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the phenyl ring typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

C-H Stretch (Aliphatic): The stretching vibrations of the C-H bonds in the ethyl chain are observed in the 2850-3000 cm⁻¹ region.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations give rise to one or more sharp bands of variable intensity in the 1450-1600 cm⁻¹ range.

C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol is expected to produce a strong band around 1050-1150 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, usually between 500 and 600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3600 | O-H | Stretching (broad) |

| 3030-3100 | C-H (Aromatic) | Stretching |

| 2850-3000 | C-H (Aliphatic) | Stretching |

| 1450-1600 | C=C (Aromatic) | Stretching |

| 1050-1150 | C-O | Stretching |

X-ray Crystallography (for single-crystal derivatives or the compound itself for precise structural determination)

X-ray crystallography stands as the definitive method for the precise determination of the three-dimensional atomic structure of a crystalline compound. This powerful analytical technique provides unequivocal proof of molecular connectivity, conformation, and absolute stereochemistry. For this compound, which is chiral, obtaining a single crystal suitable for X-ray diffraction would yield a detailed map of atomic positions, bond lengths, and bond angles.

While direct crystallographic data for this compound is not widely available in public literature, a common and highly effective strategy involves the synthesis of a crystalline derivative. By converting the alcohol into a suitable ester or other derivative that readily forms high-quality single crystals, its absolute configuration can be unambiguously determined. This method is considered the gold standard for stereochemical assignment.

The analysis would involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, from which the precise location of each atom (including hydrogen, bromine, oxygen, and carbon) in the crystal lattice is determined. This information confirms the molecular structure and the spatial arrangement of the substituents around the chiral center.

Table 1: Representative Crystallographic Data Obtainable from a Derivative of this compound (Note: This table is illustrative of the data that would be obtained from an X-ray crystallography experiment, as specific data for this compound is not publicly available.)

| Parameter | Example Value |

|---|---|

| Chemical Formula | CxHyBrOz (for a derivative) |

| Formula Weight | Variable |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P212121 |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å α = 90°, β = 90°, γ = 90° |

| Volume | V Å3 |

| Z (Molecules per unit cell) | e.g., 4 |

Chiral Chromatography for Enantiomeric Excess Determination (when applicable to chiral forms)

For chiral molecules such as this compound, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee), of a sample. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose. The method involves the separation of the two enantiomers ((R)- and (S)-2-Bromo-2-phenylethanol) using a chiral stationary phase (CSP).

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for each enantiomer. The selection of an appropriate CSP and mobile phase is critical and often determined empirically by screening a variety of columns and solvent systems. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most versatile and are frequently used for separating a wide range of chiral compounds, including aromatic alcohols.

The process would involve dissolving the this compound sample in a suitable solvent and injecting it into the HPLC system. The enantiomers are separated on the chiral column and detected as they elute, typically by a UV detector. The enantiomeric excess is then calculated from the relative areas of the two peaks in the resulting chromatogram.

Table 2: Illustrative Data from Chiral HPLC Analysis of a Hypothetical this compound Sample (Note: This table represents typical results from a chiral HPLC analysis for the determination of enantiomeric excess. Specific methods for this compound require experimental development.)

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | e.g., Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | e.g., Hexane (B92381)/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | tR1 (e.g., 8.5 min) |

| Retention Time (Enantiomer 2) | tR2 (e.g., 10.2 min) |

| Peak Area (Enantiomer 1) | A1 |

| Peak Area (Enantiomer 2) | A2 |

| Enantiomeric Excess (% ee) | [(A1 - A2) / (A1 + A2)] x 100 |

Computational Chemistry and Theoretical Modeling of 2 Bromo 2 Phenylethanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Bromo-2-phenylethanol and predicting its chemical reactivity. nih.goviaea.org DFT methods model the electron density to calculate the molecule's energy and other properties, providing a balance between accuracy and computational cost. nih.govarxiv.org

The electronic properties of this compound are heavily influenced by its constituent functional groups: the phenyl ring, the hydroxyl group (-OH), and the bromine atom (-Br). The bromine atom, being an electron-withdrawing group, significantly impacts the electrophilicity of the adjacent carbon atom, making it a primary site for nucleophilic attack. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which visually identifies electron-rich and electron-poor regions of the molecule. eurjchem.com

Reactivity indices derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reaction outcomes. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. eurjchem.com For this compound, the LUMO is expected to be localized around the C-Br bond, indicating its susceptibility to nucleophilic substitution.

Theoretical studies on analogous compounds, like (S)-1-phenylethanol dehydrogenase, have utilized DFT to model reaction mechanisms, such as ketone reduction. nih.gov These studies confirm that electron-withdrawing substituents, like bromine, can accelerate reaction rates and shift the thermodynamic equilibrium toward the product side. nih.govnih.gov Such calculations of reaction energies and barriers provide a theoretical basis for understanding the compound's role in chemical synthesis. nih.gov

Table 1: Predicted Electronic Properties of this compound Analogs from DFT Calculations (Note: Data is illustrative, based on typical results for similar aromatic halogenated alcohols. Specific values for this compound require dedicated calculations.)

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability; location on C-Br bond |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical stability and reactivity eurjchem.com |

| Dipole Moment | ~ 2.0 - 2.5 D | Reflects overall polarity of the molecule |

| Mulliken Charge on Cα | Positive | Confirms electrophilic nature due to adjacent Br atom |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethanol (B145695) side chain in this compound allows it to adopt several different spatial arrangements, or conformations. Conformational analysis, using computational methods, identifies the most stable of these conformers and the energy barriers between them.

For related molecules like 2-phenylethanol (B73330), theoretical calculations at various levels of theory (including DFT and MP2) predict that non-planar gauche conformations are more stable than the planar trans (or anti) conformation. researchgate.netresearchgate.netnih.gov This preference is attributed to stabilizing intramolecular interactions, such as a weak hydrogen bond between the hydroxyl group's hydrogen and the π-electrons of the phenyl ring. researchgate.netnih.gov In the case of this compound, computational models also predict specific dihedral angles to minimize steric hindrance.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, for instance, in a solvent or interacting with a biological macromolecule. researchgate.net MD simulations model the movements of atoms based on a force field, providing insights into conformational stability and transitions in different environments. researchgate.net For example, simulations could show how the presence of water molecules might disrupt intramolecular hydrogen bonding in favor of forming intermolecular bonds with the solvent.

Table 2: Relative Energies of Conformers for 2-Phenylethanol (An Analog) (Data adapted from studies on 2-phenylethanol and is representative of the expected trend for this compound.)

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kJ/mol) | Stabilizing Interaction |

|---|---|---|---|

| Gauche | ~ ±60° | 0 (most stable) | Intramolecular OH···π interaction researchgate.net |

| Anti (Trans) | 180° | > 5 | Sterically less favorable due to lack of stabilizing interaction researchgate.netresearchgate.net |

Transition State Modeling for Reaction Pathways and Energetics

Understanding the mechanism of a chemical reaction requires characterizing its transition state—the highest energy point on the reaction pathway. escholarship.org Transition state theory and computational modeling allow for the determination of the geometry and energy of these fleeting structures. acs.org

For reactions involving this compound, such as nucleophilic substitution (S_N2) where the bromide ion is displaced, DFT calculations can model the entire reaction coordinate. This involves calculating the energy of the system as the nucleophile approaches and the C-Br bond breaks, identifying the transition state structure and its associated activation energy (the energy barrier for the reaction). nih.gov The electron-withdrawing nature of the bromine atom facilitates S_N2 reactions by acting as a good leaving group.

Computational studies on related systems have successfully modeled reaction pathways. For instance, in the alkylation of purine (B94841) bases with bromohydrins, the reaction proceeds with different regioselectivity depending on the conditions, a phenomenon that can be explored through transition state modeling. acs.org Similarly, modeling the dehydrogenation of 1-phenylethanol (B42297) over a palladium catalyst has helped propose intermediate species and reaction pathways. researchgate.net These approaches can be directly applied to predict the outcomes and energetics of reactions involving this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assign spectral features. rsc.org

Vibrational spectroscopy (Infrared and Raman) is a key area where this correlation is applied. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.netnih.gov For this compound, calculations would predict characteristic frequencies for the O-H stretch, C-H stretches (aromatic and aliphatic), and the C-Br stretch. Comparing these predicted frequencies to an experimental IR spectrum helps to assign the observed absorption bands to specific molecular motions. Ab initio calculations have been shown to correlate well with experimental IR spectra for predicting conformer stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where theoretical predictions are valuable. Computational models can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. eurjchem.comrsc.org These predictions are based on calculating the magnetic shielding around each nucleus. By comparing the calculated spectrum with the experimental one, researchers can confidently assign peaks and verify the compound's structure. rsc.org

Table 3: Correlation of Experimental and Predicted Spectroscopic Data for Phenylethanol Analogs (This table illustrates the typical agreement between experimental data and computational predictions for similar molecules.)

| Spectroscopic Feature | Experimental Value (cm⁻¹) | Predicted Value (DFT/B3LYP) (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3300-3400 (broad) pressbooks.pub | Scaled: ~3350 | Hydrogen-bonded hydroxyl group |

| Aromatic C-H Stretch | ~3030 | Scaled: ~3040 | Phenyl ring C-H vibrations |

| C-O Stretch | ~1050 pressbooks.pub | Scaled: ~1060 | Alcohol C-O vibration |

| C-Br Stretch | ~1061 | Scaled: ~1070 | Carbon-Bromine vibration |

Synthetic Utility and Advanced Applications of 2 Bromo 2 Phenylethanol in Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

2-Bromo-2-phenylethanol is a valuable bifunctional molecule that serves as a key starting material and intermediate in the synthesis of a wide array of more complex organic compounds. Its structure, featuring a reactive bromine atom and a hydroxyl group on adjacent carbons attached to a phenyl ring, allows for a diverse range of chemical transformations. The bromine atom, positioned at the benzylic carbon, is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its role as a building block for creating intricate molecular architectures, including those found in pharmaceuticals and agrochemicals.

The compound's utility is further enhanced by its chiral nature, which allows it to be used in stereoselective synthesis to produce specific enantiomers of target molecules. This is particularly important in the development of bioactive compounds where a specific stereoisomer is often responsible for the desired biological activity. For example, derivatives of bromo-phenylethanol are used to explore interactions with enzymes and as precursors for potential antitumor agents, where the specific three-dimensional arrangement of atoms is crucial for efficacy.

Derivatization Reactions for Functional Group Interconversion

The presence of both a bromo and a hydroxyl group allows for numerous derivatization reactions, enabling the interconversion of functional groups to build molecular complexity. The hydroxyl group can be oxidized, esterified, or converted into other leaving groups, while the bromine atom can be readily displaced by a variety of nucleophiles.

Synthesis of Substituted Anilino-Phenylethanol Derivatives

A significant application of bromo-phenylethanol derivatives is in the synthesis of N-substituted amino alcohols. The bromine atom can be displaced by primary or secondary amines, such as substituted anilines, in a nucleophilic substitution reaction to form a new carbon-nitrogen bond. This reaction is a direct route to anilino-phenylethanol derivatives, a class of compounds investigated for various biological activities.

For instance, the reaction of a bromo-phenylethanol precursor with a substituted aniline (B41778) proceeds via nucleophilic attack of the amine nitrogen on the carbon bearing the bromine atom. This process can be catalyzed to achieve high regioselectivity. In a related synthesis, styrene (B11656) oxide reacts with various anilines to produce substituted 2-anilino-2-phenylethanol derivatives in good yields. scielo.org.mx This highlights the general strategy for creating this class of compounds.

Below is a table showing examples of anilino-phenylethanol derivatives synthesized from the reaction of styrene oxide and various anilines, demonstrating the versatility of this synthetic approach.

| Entry | Aniline Derivative | Product |

| 1 | Aniline | 2-Phenyl-2-(phenylamino)ethanol scielo.org.mx |

| 2 | p-Toluidine | 2-Phenyl-2-(p-tolylamino)ethanol scielo.org.mx |

| 3 | p-Anisidine | 2-(4-Methoxyphenylamino)-2-phenylethanol scielo.org.mx |

| 4 | 4-Bromoaniline | 2-(4-Bromophenylamino)-2-phenylethanol scielo.org.mxscielo.org.mx |

Formation of Halogenated and Nitro-Substituted Derivatives

Further functionalization of the this compound scaffold can be achieved by introducing additional halogen atoms or nitro groups onto the phenyl ring. These modifications can significantly alter the electronic properties and biological activity of the resulting molecules.

Halogenation: Electrophilic aromatic substitution reactions can be used to introduce additional halogen atoms (e.g., Cl, Br, I) onto the phenyl ring. The position of substitution is directed by the existing alkyl group. While direct halogenation of this compound is not commonly detailed, the synthesis of related halogenated compounds, such as 2,2-dibromo-1-phenylethanol, has been reported, indicating that multiple halogen atoms can be incorporated into the structure. chemsynthesis.com

Nitration: The introduction of nitro groups onto the aromatic ring is typically achieved using nitrating agents like nitric acid in the presence of sulfuric acid. This electrophilic aromatic substitution reaction yields nitro-substituted phenylethanol derivatives. These nitro-derivatives are valuable intermediates themselves, as the nitro group can be subsequently reduced to an amino group, providing a route to a different class of substituted phenylethanols. researchgate.netnih.govrjptonline.org The synthesis of various nitro-substituted aromatic compounds is a well-established field in organic chemistry. mdpi.comrsc.org

Alkylation Reactions in the Synthesis of Biologically Relevant Compounds (e.g., Guanine (B1146940) Adducts)

Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites in biological macromolecules like DNA. The N7-position of guanine is the most nucleophilic site in DNA and is a primary target for many alkylating agents. nih.gov Compounds like this compound, possessing a reactive carbon-bromine bond at a benzylic position, can act as alkylating agents.

The mechanism involves the nucleophilic attack of the N7 atom of guanine on the electrophilic carbon of the bromo-phenylethanol, displacing the bromide ion and forming a covalent adduct. The formation of such N7-guanine adducts can have significant biological consequences, potentially leading to mutations or cell death, which is a mechanism of action for some anticancer drugs. nih.govsemanticscholar.orgresearchgate.net Studies using model compounds like benzyl (B1604629) bromide have been instrumental in understanding the kinetics and structural effects of bulky N7-guanine adducts on DNA replication. nih.gov The formation of these adducts is a key area of study in toxicology and medicinal chemistry to understand the carcinogenicity of certain chemicals and to design new therapeutic agents. nih.gov

Regioselective Synthesis of Advanced Intermediates

Regioselectivity refers to the control of which position in a molecule reacts in a chemical transformation. The structure of this compound allows for highly regioselective reactions to produce specific isomers of advanced synthetic intermediates.

A key example is the ring-opening of styrene oxide, a precursor to this compound. The reaction of styrene oxide with elemental bromine or iodine can be catalyzed to produce 2-bromo-1-phenylethanol (B177431) or 2-iodo-1-phenylethanol (B13311181) with high regioselectivity. mdpi.com The nucleophilic attack occurs preferentially at the less-substituted carbon of the epoxide ring, an "anti-Markovnikov" type addition. mdpi.com This control is crucial for ensuring the synthesis of the desired constitutional isomer.

Similarly, the reaction of styrene oxide with amines can be directed to selectively produce specific anilino-phenylethanol isomers. scielo.org.mx By choosing the appropriate catalyst and reaction conditions, chemists can control whether the amine attacks the benzylic or terminal carbon of the epoxide ring, leading to the desired product with high purity. This regiochemical control is essential for the efficient synthesis of complex molecules where specific connectivity is required.

The table below illustrates the regioselective ring-opening of styrene oxide with bromine under different catalytic conditions.

| Catalyst | Reagent | Product | Yield | Reference |

| H2TPP | Br2 | 2-Bromo-1-phenylethanol | 95% | mdpi.com |

| None (acidic) | HBr (aq) | 2-Bromo-2-phenyl-ethanol | - | mdpi.com |

This demonstrates that the choice of catalyst can reverse the regioselectivity of the reaction, highlighting the synthetic control possible in reactions involving this chemical scaffold.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Efficient Transformations

A primary focus for future research will be the development of innovative and more efficient catalytic systems for the synthesis and transformation of 2-Bromo-2-phenylethanol. While traditional synthetic methods exist, there is a significant opportunity to develop greener and more atom-economical approaches.

Biocatalysis: The use of enzymes, or biocatalysts, presents a promising avenue for the synthesis of specialty chemicals. Research into enzymes like halohydrin dehalogenases has shown potential for improved catalytic efficiency in reactions involving related halohydrins. Future work could focus on discovering or engineering novel enzymes specifically tailored for the highly selective and efficient transformation of this compound and its precursors. This could lead to enzymatic cascades for the one-pot synthesis of valuable downstream products. researchgate.net

Homogeneous and Heterogeneous Catalysis: The development of novel metal-based or organocatalytic systems could offer alternative pathways with high yields and selectivities. For instance, the use of solid acid catalysts under solvent-free conditions represents a significant advancement in green organic synthesis, eliminating the need for hazardous volatile organic solvents. Research could explore a wider range of solid catalysts to promote efficient transformations, such as condensation or substitution reactions involving this compound.

Exploration of Enhanced Stereocontrol in Synthetic Routes

Achieving precise control over the stereochemistry of molecules is a fundamental goal in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. As this compound is a chiral molecule, developing synthetic routes with enhanced stereocontrol is a critical area for future investigation.

Future research will likely focus on:

Asymmetric Catalysis: Expanding the toolbox of chiral catalysts for the asymmetric synthesis of enantiomerically pure this compound is a key objective. This includes the asymmetric reduction of prochiral ketones, such as α-bromoacetophenone, using highly selective catalysts to yield a specific enantiomer.

Chiral Substrate Control: Investigating the use of chiral starting materials to direct the stereochemical outcome of reactions is another important trajectory. For example, reactions proceeding through an Sₙ2 mechanism can result in an inversion of stereochemistry, allowing for the synthesis of a specific enantiomer of the product from the corresponding enantiomer of the starting material.

| Strategy for Stereocontrol | Description | Potential Research Focus |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer over the other from a prochiral substrate. | Development of new, highly efficient, and selective catalysts (e.g., metal complexes, organocatalysts, enzymes) for the synthesis of this compound. |

| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure natural products as starting materials. | Identifying suitable chiral precursors that can be efficiently converted to enantiopure this compound. |

| Substrate-Controlled Synthesis | The inherent chirality of the starting material directs the stereochemical outcome of the reaction. | Exploring reactions where the stereocenter of a chiral precursor influences the formation of the new stereocenter in the product. |

Deeper Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Future research should delve deeper into the mechanistic details of reactions involving this compound. The reactivity of the compound is largely dictated by the interplay between the hydroxyl group and the bromine atom, which is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. Kinetic analyses and computational studies can provide valuable insights into the transition states and intermediates of these reactions, paving the way for more rational process development.

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry offers a powerful solution for overcoming these hurdles by providing precise control over reaction parameters, enhancing safety, and enabling seamless scalability. neuroquantology.comyoutube.comillinois.edu

The integration of flow chemistry with automated synthesis platforms could revolutionize the production of this compound and its derivatives. Key advantages include:

Precise Control: Flow reactors allow for exact control over temperature, pressure, and residence time, leading to improved yields and purities compared to traditional batch methods. neuroquantology.com

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling potentially hazardous reagents and exothermic reactions. youtube.comnih.gov

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration, offering a significant advantage over the complex process of scaling up batch reactors. neuroquantology.com

Automation: Automated flow systems can streamline the optimization of reaction conditions and facilitate the rapid synthesis of libraries of compounds for screening purposes. youtube.com

Future research will likely focus on developing robust and efficient continuous flow processes for the key synthetic steps involved in the production and derivatization of this compound.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise control over parameters. | Precise control over temperature, pressure, and residence time. neuroquantology.com |

| Scalability | Often requires re-optimization for larger scales. | Easily scalable by extending run time. neuroquantology.com |

| Safety | Higher risk with large volumes of hazardous materials. | Enhanced safety due to small reaction volumes and better heat dissipation. youtube.comnih.gov |

| Reproducibility | Can have batch-to-batch variations. | High reproducibility with no batch-to-batch variations. youtube.com |

Applications in Materials Science and Medicinal Chemistry (as synthetic precursors for novel chemical entities)

This compound serves as a valuable precursor for the synthesis of a wide range of novel chemical entities with potential applications in materials science and medicinal chemistry. Its bifunctional nature, possessing both a hydroxyl group and a reactive bromine atom, allows for diverse chemical modifications.

Medicinal Chemistry: The phenylethanol scaffold is a common motif in many biologically active compounds. mdpi.comnih.gov this compound can be used as a starting material to synthesize libraries of novel phenylethanol derivatives. These derivatives can then be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents. The related compound, 2-phenylethanol (B73330), has applications as a preservative in pharmaceuticals. mdpi.comgminsights.com

Materials Science: The incorporation of the this compound moiety into polymer backbones or as a functional group on surfaces could impart unique properties to new materials. The phenyl ring can contribute to thermal stability and optical properties, while the reactive sites allow for cross-linking or further functionalization.

Future interdisciplinary research will be essential to fully exploit the potential of this compound as a precursor for designing and synthesizing the next generation of advanced materials and pharmaceuticals.

Q & A

Q. Basic

- GC-MS : Effective for quantifying volatile derivatives and detecting impurities (e.g., used in 2-phenylethanol analysis in Aspergillus niger cultures ).

- NMR Spectroscopy : Resolves bromine-induced shifts in proton and carbon environments (e.g., used microwave spectroscopy for conformational analysis of similar alcohols).

- HPLC with UV/RI detection : Suitable for non-volatile derivatives.

What in situ product recovery strategies mitigate inhibition during microbial synthesis of this compound?

Advanced

Bioprocesses face product inhibition due to hydrophobicity. Strategies include:

- Solvent Immobilization : Entrapping organic solvents (e.g., dibutylsebacate) in polyethylene matrices enhances product removal without cell damage, as demonstrated for 2-phenylethanol .

- Organophilic Pervaporation : Polyoctylmethylsiloxane (POMS) membranes selectively extract high-boiling-point compounds, improving yields by >400% for hydrophobic derivatives .

How does bromine substitution influence enantioselective synthesis of chiral 2-amino-1-phenylethanol derivatives?

Advanced

Bromine’s steric bulk may disrupt catalyst-substrate interactions. achieved >98% enantiomeric excess (ee) for 2-amino-1-phenylethanol using chiral ruthenium complexes. For brominated analogs, computational modeling (e.g., DFT) should predict optimal catalysts. Experimental validation via oxazaborolidine-catalyzed reductions could reveal bromine’s impact on transition-state geometry .

What are the inhibitory effects of this compound on microbial viability compared to 2-phenylethanol?

Basic

2-Phenylethanol inhibits yeast growth by disrupting membrane integrity and energy metabolism (e.g., reduced adenylate energy charge in S. cerevisiae ). Bromination likely exacerbates toxicity due to increased hydrophobicity. Researchers should test synergistic inhibition with ethanol using viability assays (e.g., propidium iodide staining) and monitor pH shifts in culture media .

Can computational models predict the conformational stability of this compound in solution?

Advanced

Free jet microwave spectroscopy () and DFT calculations can identify stable conformers. Intramolecular hydrogen bonding between hydroxyl and amino groups (observed in 2-amino-1-phenylethanol) may stabilize brominated analogs. Compare computed rotational constants with experimental data to validate models.

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

- PPE : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact (similar to protocols for 2-bromo-2-methylpropane ).

- Ventilation : Work in fume hoods to prevent inhalation of volatile brominated compounds.

- Storage : Keep at 0–6°C in airtight containers to minimize degradation .

Q. Notes

- Methodological answers prioritize experimental design and data interpretation over definitions.

- Advanced questions integrate multi-step processes (e.g., metabolic engineering, computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.